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(2-ethenylphenyl) acetate - 63600-35-1

(2-ethenylphenyl) acetate

Catalog Number: EVT-464452
CAS Number: 63600-35-1
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetic Acid 2-Vinylphenyl Ester, also known as 2-Vinylphenyl Acetate, is an organic compound classified as an ester. It serves as a critical building block in polymer chemistry, particularly in synthesizing well-defined polymers with specific properties. [ [] ]

Poly[(4-vinylphenyl)acetic acid]

Compound Description: Poly[(4-vinylphenyl)acetic acid] is a polymer synthesized through the anionic polymerization of a styrene derivative protected with a bicyclic ortho ester moiety, 1-(4-vinylphenyl)methyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The polymerization yields a well-defined polymer with controlled molecular weight and narrow molecular weight distribution.

Poly[3-(4-vinylphenyl)propionic acid]

Compound Description: Poly[3-(4-vinylphenyl)propionic acid] is another polymer synthesized via anionic polymerization, similar to Poly[(4-vinylphenyl)acetic acid]. It utilizes the protected styrene derivative, 1-[2-(4-vinylphenyl)ethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, as the monomer. The polymerization methodology allows for excellent control over the molecular weight and distribution of the resulting polymer.

Overview

(2-Ethenylphenyl) acetate, also known as 2-Vinylphenyl Acetate, is an organic compound with the chemical formula C10_{10}H10_{10}O2_2. It appears as a colorless to light orange liquid with a sweet, floral odor. This compound is primarily utilized in the production of fragrances, flavors, and polymers. Its unique structure allows it to function effectively in various chemical reactions and applications across different industries, including chemistry, biology, and medicine.

Synthesis Analysis

Methods

The synthesis of (2-ethenylphenyl) acetate typically involves the esterification of 2-vinylphenol with acetic acid. This reaction requires a catalytic amount of a mineral acid, such as sulfuric acid, to proceed efficiently. The reaction is reversible and produces water as a byproduct. The general reaction can be represented as follows:

2 Vinylphenol+Acetic AcidH2SO4 2 Ethenylphenyl Acetate+H2O\text{2 Vinylphenol}+\text{Acetic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{ 2 Ethenylphenyl Acetate}+\text{H}_2\text{O}

In industrial settings, large-scale esterification reactors are employed to optimize yield and purity through careful control of temperature, pressure, and catalyst concentration.

Technical Details

The synthesis can be conducted under various conditions to maximize efficiency. For example:

  • Temperature: Typically maintained around 60-80 °C.
  • Catalyst: Sulfuric acid or other strong acids are commonly used.
  • Reaction Time: Varies from several hours to overnight depending on the scale and desired yield.
Molecular Structure Analysis

Data

  • Molecular Weight: 162.188 g/mol
  • CAS Number: 63600-35-1
  • Density: 1.059 g/cm³
  • Boiling Point: Approximately 260 °C at 760 mmHg
  • Flash Point: 94 °C .
Chemical Reactions Analysis

Reactions

(2-Ethenylphenyl) acetate can undergo various chemical reactions:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 2-vinylphenol and acetic acid:
     2 Ethenylphenyl Acetate+H2OAcid Base2 Vinylphenol+Acetic Acid\text{ 2 Ethenylphenyl Acetate}+\text{H}_2\text{O}\xrightarrow{\text{Acid Base}}\text{2 Vinylphenol}+\text{Acetic Acid}
  2. Polymerization: The vinyl group allows it to participate in polymerization reactions, forming polymers that have various applications:
    • Radical initiators or catalysts are typically used under controlled temperature and pressure conditions.

Technical Details

  • Hydrolysis Conditions: Acidic or basic conditions with water.
  • Polymerization Conditions: Utilizes radical initiators or catalysts at elevated temperatures.
Mechanism of Action

The mechanism of action for (2-ethenylphenyl) acetate primarily involves its ability to undergo polymerization and hydrolysis. The vinyl group facilitates polymer formation while the ester linkage can be hydrolyzed under acidic or basic conditions. These reactions enable its versatility in applications ranging from polymer synthesis to drug delivery systems.

Process Data

  • Polymerization Mechanism: Involves free radical mechanisms where the vinyl group reacts with other monomers.
  • Hydrolysis Mechanism: Involves nucleophilic attack on the carbonyl carbon by water, leading to the cleavage of the ester bond.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Sweet floral scent.
  • Melting Point: Approximately 7-8 °C.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of esters and alkenes; it can participate in addition reactions due to the vinyl group.
  • Stability: Relatively stable under normal conditions but sensitive to hydrolysis in the presence of moisture .
Applications

Scientific Uses

(2-Ethenylphenyl) acetate has a wide range of applications in scientific research:

  • Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
  • Biology: Investigated for potential use in drug delivery systems due to its ability to form biocompatible polymers.
  • Medicine: Explored for antimicrobial properties and potential applications in medical coatings.
  • Industry: Utilized in producing fragrances and flavors, as well as serving as a precursor for various industrial chemicals .
Synthetic Methodologies for (2-Ethenylphenyl) Acetate Production

Comparative Analysis of Esterification Pathways in Batch vs. Continuous Systems

Batch and continuous systems represent fundamentally different paradigms for synthesizing (2-ethenylphenyl) acetate. In batch reactors, esterification occurs in a single vessel where reactants (2-ethenylphenol and acetic acid/anhydride) and catalysts are loaded simultaneously. The reaction proceeds under reflux with incremental heating to the target temperature (typically 110–130°C). Water byproduct removal relies on heterogeneous azeotropes with entrainers like toluene, which form low-boiling mixtures with water that condense and phase-separate in a decanter, enabling organic-phase reflux and aqueous-phase withdrawal [1] [9]. This approach suffers from sequential processing limitations: extended cycle times (6–10 hours), thermal degradation risks during slow heat-up/cool-down phases, and variable product quality due to fluctuating reaction conditions. Energy consumption is notably higher (25–40% more than continuous systems) due to repeated heating/cooling of large reactant volumes [4] [9].

Continuous flow reactors, such as tubular or packed-bed systems, enable uninterrupted feedstock introduction and product withdrawal. Reactions occur under steady-state conditions with precise temperature control, reducing thermal side reactions. The absence of headspace eliminates vapor-phase losses of volatile reactants like 2-ethenylphenol. Critically, water byproducts are removed in situ via integrated separation units (e.g., membrane separators or inline decanters), preventing equilibrium-driven hydrolysis [4]. This configuration achieves near-complete conversion (>99%) with residence times under 60 minutes and 30–50% lower energy intensity due to eliminated thermal cycling [4] [8]. However, these systems require sophisticated process control to manage flow irregularities and catalyst fouling.

Table 1: Performance Metrics for Batch vs. Continuous Esterification of (2-Ethenylphenyl) Acetate

ParameterBatch ReactorContinuous Reactor
Reaction Time6–10 hours0.5–1 hour
Conversion85–92%97–99.5%
Energy Consumption (kW·h/kg)1.8–2.21.0–1.4
Thermal Degradation Byproducts3–5%<1%
Production Rate (kg·h⁻¹)50–100150–300

The transition to continuous systems aligns with process intensification principles, reducing reactor volume by 10-fold while increasing throughput by 200–300% [4]. However, batch systems retain utility for low-volume, high-variability production where flexibility outweighs efficiency penalties.

Entrainer-Assisted Reactive Distillation: Heterogeneous Azeotrope Formation and Process Intensification

Entrainer-assisted reactive distillation (E-RD) integrates esterification, distillation, and azeotropic separation into a single unit, dramatically intensifying (2-ethenylphenyl) acetate production. This method leverages volatility differences and ternary azeotrope formation to overcome equilibrium limitations. The process employs entrainers (e.g., cyclohexane, toluene, or ethylene dichloride) that form low-boiling heterogeneous azeotropes with water. These azeotropes vaporize preferentially from the reactive zone, condense, and undergo liquid-liquid phase separation in a decanter. The organic phase (rich in entrainer) is refluxed, while the aqueous phase is purged, driving the equilibrium-limited esterification toward completion [1] [5].

The entrainer selection follows stringent criteria:

  • Azeotrope Composition: Must form a minimum-boiling azeotrope with water below 90°C (e.g., toluene-water azeotrope boils at 84.6°C).
  • Immiscibility: Post-condensation phase separation must yield a water-rich layer (<5% organic content) and an entrainer-rich layer (<0.5% water).
  • Catalyst Compatibility: Non-reactive with acidic catalysts (e.g., Amberlyst™ resins) and thermally stable below 150°C [1] [2].

Table 2: Entrainer Performance in Reactive Distillation for (2-Ethenylphenyl) Acetate Synthesis

EntrainerAzeotrope with Water (°C)Separation Efficiency (Aqueous Phase Purity)Catalyst Stability Impact
Cyclohexane69.899.2%Negligible
Toluene84.698.7%Moderate swelling
Ethylene Dichloride72.099.5%Degradation above 100°C

E-RD columns are designed with distinct zones:

  • Reactive Zone (middle section): Packed with sulfonic acid resin catalysts (e.g., Amberlyst™ 15), where esterification occurs at 80–120°C.
  • Rectification Zone (above reactive zone): Concentrates entrainer-water vapor.
  • Stripping Zone (below reactive zone): Purifies (2-ethenylphenyl) acetate bottom product (<50 ppm water content) [1] [5].

This configuration achieves simultaneous reaction and separation, reducing energy consumption by 40–50% compared to sequential reactor-distillation systems. Product purity exceeds 99.5% with acetic acid conversions >99.9% [1] [5] [7]. The elimination of separate purification units reduces capital costs by 30% and space requirements by 60% [5].

Catalyst Selection Criteria: Ion-Exchange Resins vs. Homogeneous Acid Catalysts

Catalyst selection critically governs reaction kinetics, selectivity, and downstream processing in (2-ethenylphenyl) acetate synthesis.

Homogeneous Acid Catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) offer high initial activity due to molecular-level reactant access. However, they suffer from irreversible drawbacks:

  • Corrosivity: Degrades stainless steel reactors, necessitating expensive Hastelloy™ or glass-lined equipment.
  • Neutralization Waste: Post-reaction quenching with NaOH or Na₂CO₃ generates sulfate/sulfonate salts (0.5–0.7 kg/kg product), requiring wastewater treatment.
  • Hydrolysis Promotion: Residual water enhances reverse reactions, capping conversions at 85–90% [1] [9].

Macroporous Ion-Exchange Resins (e.g., Amberlyst™ 15, Amberlyst™ 36) provide a solid-phase alternative with functionalized sulfonic acid groups (-SO₃H). Their advantages include:

  • Reusability: 500–1,000 cycles with <15% activity loss after thermal regeneration.
  • Non-Corrosive Nature: Compatible with carbon steel reactors, reducing capital costs.
  • Selectivity Enhancement: Hydrophobic polymer matrix minimizes water absorption near active sites, suppressing hydrolysis [1] [6] [7].

Table 3: Catalyst Performance in (2-Ethenylphenyl) Acetate Esterification

PropertyH₂SO₄ (Homogeneous)Amberlyst™ 15 (Heterogeneous)
Acid CapacityN/A4.7 eq·kg⁻¹
Optimal Temperature70–90°C80–120°C
Conversion (Batch, 4h)88%95%
Byproducts6–8%1–2%
Catalyst RecoveryNot feasibleFiltration/decantation

Resin catalysts face thermal stability constraints (deactivation above 120–130°C) and swelling-dependent kinetics. Their effectiveness relies on polymer matrix solvation by reactants to expand pore networks. Low-polarity mixtures (e.g., excess acetic acid) restrict swelling, reducing effective acid site accessibility by 30–50% [7]. Novel hybrid catalysts embedding acidic ionic liquids within resin pores show promise, doubling reaction rates while maintaining thermal stability up to 150°C [7].

Catalyst selection ultimately hinges on process configuration: Homogeneous acids suit low-investment batch systems despite operational drawbacks, while resins dominate continuous processes where regeneration, corrosion avoidance, and selectivity are paramount [1] [4] [7].

Properties

CAS Number

63600-35-1

Product Name

(2-ethenylphenyl) acetate

IUPAC Name

(2-ethenylphenyl) acetate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3

InChI Key

WRPYDXWBHXAKPT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C=C

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C

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